乌头碱

描述

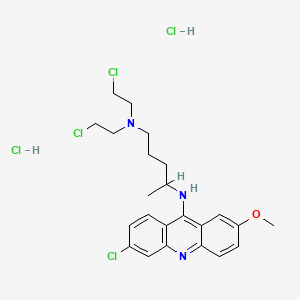

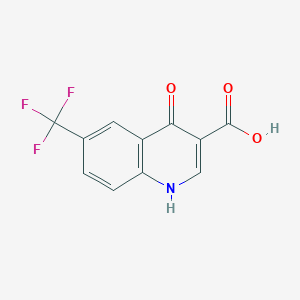

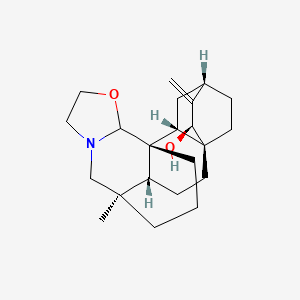

Atisine is an organic heterohexacyclic compound and a diterpene alkaloid isolated from Aconitum anthora . It is a non-toxic aconite and an important component for various herbal drug formulations . In solution, it is a 2:1 mixture of readily interconvertible epimers at position 20 .

Synthesis Analysis

The complete atisine biosynthetic pathway connects glycolysis, MVA/MEP, serine biosynthesis, and diterpene biosynthetic pathways . The transcript profiling revealed a phosphorylated pathway as a major contributor towards serine production . Quantification of steviol and comparative analysis of shortlisted genes between roots of high (0.37%) vs low (0.14%) atisine content accessions further confirmed the route of atisine biosynthesis .Molecular Structure Analysis

Atisine has a complex structure and stereochemistry . A stereospecific hydration of the exocyclic methylene group of a derivative of the alkaloid atisine has been observed . The product was used to degrade the alkaloid to a tetracyclic phenol .Chemical Reactions Analysis

The atisine biosynthetic pathway involves several chemical reactions. It connects glycolysis, MVA/MEP, serine biosynthesis, and diterpene biosynthetic pathways . The transcript profiling revealed a phosphorylated pathway as a major contributor towards serine production .Physical And Chemical Properties Analysis

Atisine has a molecular formula of C22H33NO2 . Its average mass is 343.503 Da and its mono-isotopic mass is 343.251129 Da .科学研究应用

分子方面和生物合成

- 乌头碱是异叶乌头的主要化学成分,异叶乌头是一种重要的药用植物。一项研究表明,乌头生物碱(包括乌头碱)的生物合成和积累主要发生在植物的根部。该研究涉及与甲羟戊酸(MVA)和甲基赤藓糖醇磷酸(MEP)通路相关的基因的定量表达分析,突出了它们在乌头碱生物合成中的作用 (Malhotra 等人,2014).

潜在的医学应用

- 抗利什曼原虫特性:一项研究表明,乌头碱型二萜生物碱对婴儿利什曼原虫表现出显着的体外抗增殖作用,表明其作为抗利什曼原虫剂的潜力 (González 等人,2005)。

- 脑保护作用:乌头碱型二萜生物碱 Z77 在大鼠脑缺血模型中表现出显着的脑保护作用,表明其在治疗脑缺血疾病中的潜力 (Zyuz’kov 等人,2015)。

- 抗血小板聚集:来自日本绣线菊的具有乌头碱型 C(20)-骨架的二萜生物碱对血小板活化因子 (PAF) 诱导的血小板聚集表现出显着的抑制作用,表明其作为抗血小板剂的潜在用途 (Li 等人,2002)。

化学性质和结构分析

- 乌头碱的立体化学和结构一直是广泛研究的主题,研究重点是其构型异构体、碱性和针对其复杂分子结构的反应 (Dvornik & Edwards,1964)。

合成和化学反应

- 人们已经做出研究努力来合成乌头碱及其衍生物,探索各种化学反应和途径,包括分子内迈克尔反应和氧化脱芳构化 (Ihara 等人,1990)。

安全和危害

Atisine should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The future directions of atisine research involve further investigation of the C20-DAs biosynthesis pathway . This study not only sheds light on diterpene synthase evolution in Aconitum but also provides a rich dataset of full-length transcriptomes, systemic metabolomes, and gene expression profiles .

属性

IUPAC Name |

(1S,2R,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.24,7.01,10.02,7.013,17]docosan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19?,20-,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVIBDAKHDJCNY-LHCLZMBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C6N(C2)CCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C6N(C2)CCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963611 | |

| Record name | Atisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthorine | |

CAS RN |

466-43-3 | |

| Record name | Atisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。